molecular formula C19H20F3N5O3 B2841503 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097917-75-2

1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2841503
CAS No.: 2097917-75-2
M. Wt: 423.396
InChI Key: BQCBMTCSOXCPCD-UHFFFAOYSA-N
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Description

1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The benzimidazole derivative is coupled with the acetylated piperidine using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of Imidazolidine-2,4-dione: The final step involves the reaction of the coupled product with 2,2,2-trifluoroethylamine and phosgene or triphosgene to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or imidazolidine rings.

    Substitution: Substituted imidazolidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Pharmacology: The compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an anticancer or antimicrobial agent.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar compounds include:

    Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)acetic acid, which also feature the benzimidazole moiety.

    Piperidine Derivatives: Compounds such as 4-acetylpiperidine, which share the piperidine ring structure.

    Imidazolidine-2,4-dione Derivatives: Compounds like 3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, which have the imidazolidine-2,4-dione core.

The uniqueness of 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione lies in the combination of these three distinct functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c20-19(21,22)11-27-17(29)10-26(18(27)30)13-5-7-24(8-6-13)16(28)9-25-12-23-14-3-1-2-4-15(14)25/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBMTCSOXCPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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